molecular formula C16H11NO3 B2823758 N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 92795-41-0

N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B2823758
CAS RN: 92795-41-0
M. Wt: 265.268
InChI Key: MQTJOXCHJXSXGG-UHFFFAOYSA-N
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Description

“N-(2-oxo-2H-chromen-6-yl)benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of coumarin, a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antitumor, anti-HIV, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of “N-(2-oxo-2H-chromen-6-yl)benzamide” and its derivatives has been reported in the literature . The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The yield of the reaction was reported to be 56.3%, with a melting point of 268–270°C .


Molecular Structure Analysis

The crystal structure of a similar compound, “N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide”, has been determined using single crystal X-ray diffraction data . The structure is stabilized by intermolecular hydrogen bonds, leading to the formation of a centrosymmetric dimer of the molecule . There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-oxo-2H-chromen-6-yl)benzamide” have been partially characterized. The compound has a reported melting point of 268–270°C . Further properties, such as solubility or stability, have not been detailed in the retrieved sources.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal structure of N-(2-oxo-2H-chromen-6-yl)benzamide has been determined using single crystal X-ray diffraction data . This compound crystallizes in the monoclinic space group P 21/n, and its structure is stabilized by intermolecular H-bonds, intramolecular C7—H7…N1 hydrogen bonds, and π-π interactions .

Antibacterial Activity

Coumarin derivatives, such as N-(2-oxo-2H-chromen-6-yl)benzamide, have been found to exhibit antibacterial activity . This makes them potentially useful in the development of new antibacterial drugs.

Antifungal Activity

In addition to their antibacterial properties, coumarin derivatives are also known for their antifungal activities . This suggests potential applications in treating fungal infections.

Antitumor Activity

N-(2-oxo-2H-chromen-6-yl)benzamide and other coumarin derivatives have shown antitumor activity . This indicates potential applications in cancer treatment.

Anti-HIV Activity

Some studies have reported the anti-HIV activity of coumarin derivatives . This suggests that N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in HIV treatment.

Anti-inflammatory and Analgesic Activities

Coumarin derivatives are known for their anti-inflammatory and analgesic activities . This suggests that N-(2-oxo-2H-chromen-6-yl)benzamide could be used in the treatment of inflammation and pain.

Future Directions

The future directions for research on “N-(2-oxo-2H-chromen-6-yl)benzamide” could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by coumarin derivatives , this compound could be a promising candidate for further study in medicinal chemistry.

properties

IUPAC Name

N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-9-6-12-10-13(7-8-14(12)20-15)17-16(19)11-4-2-1-3-5-11/h1-10H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJOXCHJXSXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2H-chromen-6-yl)benzamide

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